molecular formula C13H11ClFN3S B2951665 N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049746-43-1

N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2951665
CAS No.: 1049746-43-1
M. Wt: 295.76
InChI Key: ZYKGMVOAGIIRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a chemical compound belonging to the class of thieno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.

Biology: Biologically, N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.

Medicine: In medicine, this compound has been investigated for its therapeutic properties. It may exhibit antiviral, antibacterial, or anticancer activities, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique chemical properties enable its application in diverse industrial processes.

Comparison with Similar Compounds

  • N-(3-fluorophenyl)-4-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

  • N-(3-fluorophenyl)-6-methylthieno[2,4-d]pyrimidin-4-amine hydrochloride

  • N-(3-fluorophenyl)-6-methylthieno[3,2-d]pyrimidin-4-amine hydrochloride

Uniqueness: N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern on the thieno[2,3-d]pyrimidine core. This structural difference can lead to distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S.ClH/c1-8-5-11-12(15-7-16-13(11)18-8)17-10-4-2-3-9(14)6-10;/h2-7H,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKGMVOAGIIRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.